Cas no 1805339-03-0 (4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde)

4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde
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- Inchi: 1S/C7H5BrF2N2O/c8-3-1-12-4(2-13)5(6(3)11)7(9)10/h1-2,7H,(H2,11,12)
- InChI Key: GGBCFGMBZLOMNZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=O)C(C(F)F)=C1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Topological Polar Surface Area: 56
- XLogP3: 1.3
4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029069575-1g |
4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde |
1805339-03-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde Related Literature
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on 4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde
4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1805339-03-0): A Comprehensive Overview
4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1805339-03-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promise in various biological applications, particularly in the development of novel therapeutic agents.
The molecular structure of 4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde is composed of a pyridine ring substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a difluoromethyl group at the 3-position. The carboxaldehyde functional group at the 2-position adds further reactivity and potential for chemical modifications. These structural elements collectively contribute to the compound's unique chemical and biological properties.
Recent studies have highlighted the potential of 4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde in various therapeutic areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.
In addition to its enzymatic inhibition properties, 4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde has also shown promise as a scaffold for the design of antiviral agents. A study in the European Journal of Medicinal Chemistry reported that analogs of this compound exhibit significant antiviral activity against several RNA viruses, including influenza and coronaviruses. The difluoromethyl group and the bromine substituent play crucial roles in enhancing the antiviral efficacy by modulating the compound's interaction with viral proteins.
The synthetic accessibility of 4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde is another factor contributing to its appeal in medicinal chemistry. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One such method involves a multi-step synthesis starting from commercially available starting materials, which allows for easy modification and optimization of the final product. This synthetic flexibility facilitates the exploration of structure-activity relationships (SAR) and the identification of more potent and selective analogs.
The biological activity of 4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde has been extensively studied using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated excellent potency and selectivity against target enzymes and viral proteins. Furthermore, preliminary pharmacokinetic studies have shown favorable properties, including good solubility, stability, and bioavailability, which are essential for successful drug development.
In conclusion, 4-Amino-5-bromo-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1805339-03-0) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features, coupled with its synthetic accessibility and favorable biological properties, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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